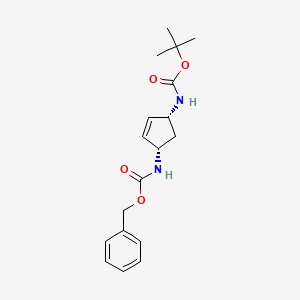

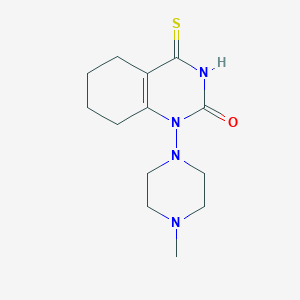

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as IQ-1, is a synthetic compound that has gained significant attention in scientific research for its potential use in cancer treatment. The compound belongs to the class of quinoline-3-carboxamides and has been shown to exhibit potent anti-cancer activity in vitro and in vivo.

Scientific Research Applications

Antimicrobial Activities

A study by Desai et al. (2011) synthesized compounds related to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide and tested them for in vitro antibacterial and antifungal activities. These compounds exhibited activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Synthetic Methodologies

Batalha et al. (2019) explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally related to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide. Their work sheds light on the synthetic versatility of 4-oxoquinolines, which are important in medicinal chemistry due to their biological activities (Batalha et al., 2019).

Potential in Medicinal Chemistry

Thevis et al. (2008) studied the mass spectrometric behavior of compounds related to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, noting their potential as prolylhydroxylase inhibitor drug candidates. Their research highlights the importance of understanding the mass spectrometric properties of these compounds for clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide' involves the condensation of 4-isopropylaniline with 3-cyano-4-hydroxyquinolin-2(1H)-one, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "4-isopropylaniline", "3-cyano-4-hydroxyquinolin-2(1H)-one", "Sodium borohydride", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Condensation of 4-isopropylaniline with 3-cyano-4-hydroxyquinolin-2(1H)-one in methanol and acetic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol and water to form the desired product, 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide." ] } | |

CAS RN |

941923-48-4 |

Molecular Formula |

C19H18N2O3 |

Molecular Weight |

322.364 |

IUPAC Name |

4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-11(2)12-7-9-13(10-8-12)20-18(23)16-17(22)14-5-3-4-6-15(14)21-19(16)24/h3-11H,1-2H3,(H,20,23)(H2,21,22,24) |

InChI Key |

XEXSHMCJKXHBDV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2963948.png)

![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)

![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)

![2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2963956.png)